Trimethyl(vinylbenzyl)ammonium chloride

Catalog No.
S1895708
CAS No.
26616-35-3
M.F
C12H18N+
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(vinylbenzyl)ammonium chloride

CAS Number

26616-35-3

Product Name

Trimethyl(vinylbenzyl)ammonium chloride

IUPAC Name

(2-ethenylphenyl)methyl-trimethylazanium

Molecular Formula

C12H18N+

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1

InChI Key

SVBDYAHXVSJABF-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C

Polymerization:

  • Monomer and Plasticizer: TVBAC can function as a monomer for the synthesis of specialized polymers like poly(vinylbenzyl trimethyl ammonium chloride) (PVTBAC) []. PVTBAC finds use in various research areas due to its unique properties, including anion exchange capacity and thermal stability [].
  • Inhibitor Remover: TVBAC can be used to remove polymerization inhibitors during the production of some plastics, ensuring a more controlled and efficient polymerization process.

Material Science:

  • Surface Modification: Due to its cationic nature, TVBAC can interact with negatively charged surfaces. This property allows researchers to modify surfaces for various applications, such as promoting adhesion or altering surface wettability [].

Other Potential Applications:

Limited research suggests TVBAC might have uses in other scientific areas, such as:

  • Catalysis: The unique structure of TVBAC might prove useful in the development of novel catalysts for various reactions.
  • Biomedical Research: Some studies have explored the potential of TVBAC in drug delivery systems or as an antibacterial agent. However, more research is needed to confirm these possibilities.

Trimethyl(vinylbenzyl)ammonium chloride is a quaternary ammonium compound characterized by the presence of a trimethylammonium group and a vinylbenzyl moiety. Its molecular formula is C₁₂H₁₈ClN, and it has a molecular weight of approximately 211.73 g/mol. This compound appears as a white to yellow crystalline powder and is soluble in water, making it useful in various chemical applications. The structure of trimethyl(vinylbenzyl)ammonium chloride features a vinyl group attached to a benzyl carbon, which contributes to its reactivity and utility in polymer chemistry and other applications .

  • Scientific research investigates VBT's potential antimicrobial properties []. The mechanism of this action is still being explored [].
  • Limited data is available on the specific hazards of VBT. As with many research chemicals, it's advisable to handle it with appropriate safety precautions in a laboratory setting [].
Due to its functional groups:

  • Polymerization: The vinyl group can undergo free radical polymerization, leading to the formation of poly(vinylbenzyl)trimethylammonium chloride. This process is often initiated by heat or chemical initiators.
  • Quaternization: The trimethylammonium group can react with various nucleophiles, allowing for the synthesis of other quaternary ammonium compounds.
  • Nucleophilic Substitution: The chloride ion can be replaced by other anions through nucleophilic substitution reactions, which can modify the properties of the compound for specific applications.

Trimethyl(vinylbenzyl)ammonium chloride exhibits notable biological activity, particularly as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial membranes, leading to cell lysis. Studies have shown that it possesses antibacterial properties against various strains of bacteria, making it valuable in disinfectants and antiseptics . Additionally, its cationic nature may facilitate interactions with negatively charged biological membranes, enhancing its efficacy as a biocide.

The synthesis of trimethyl(vinylbenzyl)ammonium chloride typically involves the following methods:

  • Alkylation of Benzylamine: Benzylamine can be reacted with vinyl bromide or vinyl chloride in the presence of a base to yield trimethyl(vinylbenzyl)ammonium salts.
  • Quaternization Reaction: Trimethylamine can be reacted with vinylbenzyl chloride, leading to the formation of trimethyl(vinylbenzyl)ammonium chloride.
  • Polymerization Techniques: Using free radical initiators, the compound can be polymerized into poly(vinylbenzyl)trimethylammonium chloride for specific applications in materials science.

Trimethyl(vinylbenzyl)ammonium chloride is utilized in various fields:

  • Water Treatment: It is employed as a flocculant and coagulant in water purification processes.
  • Antimicrobial Agents: Its properties make it suitable for use in disinfectants and antiseptic formulations.
  • Polymer Chemistry: It serves as a monomer for synthesizing cationic polymers used in drug delivery systems and coatings.
  • Electrochemical

Interaction studies involving trimethyl(vinylbenzyl)ammonium chloride focus on its behavior in biological systems and its interactions with various substances:

  • Membrane Interactions: Research indicates that this compound interacts with phospholipid membranes, potentially altering membrane permeability and affecting cellular functions.
  • Drug Delivery Systems: Its ability to form complexes with drugs enhances the solubility and bioavailability of pharmaceutical compounds when used as a carrier.
  • Compatibility with Other Polymers: Studies have shown that it can be blended with other polymers to improve mechanical properties and antimicrobial activity.

Several compounds share structural similarities with trimethyl(vinylbenzyl)ammonium chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(o-Vinylbenzyl)trimethylammonium chlorideC₁₂H₁₈ClNDifferent positioning of the vinyl group affecting reactivity
(p-Vinylbenzyl)trimethylammonium chlorideC₁₂H₁₈ClNPara-substituted variant, influencing polymerization behavior
(Ar-vinylbenzyl)trimethylammonium chlorideC₁₂H₁₈ClNAromatic character may enhance stability and reactivity

Trimethyl(vinylbenzyl)ammonium chloride is unique due to its specific arrangement of functional groups that allows for versatile applications in polymer chemistry and antimicrobial formulations. Its ability to participate in various

Menschutkin Reaction-Based Synthesis Pathways

The synthesis of trimethyl(vinylbenzyl)ammonium chloride primarily relies on the Menschutkin reaction, a fundamental organic transformation that converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [1]. This reaction represents the method of choice for preparing quaternary ammonium salts due to its reliability and straightforward mechanism [2]. The specific synthesis of trimethyl(vinylbenzyl)ammonium chloride involves the quaternization of trimethylamine with 4-vinylbenzyl chloride, following the classic Menschutkin reaction pathway .

The reaction mechanism proceeds through a nucleophilic substitution pathway where the tertiary amine attacks the electrophilic carbon center of the alkyl halide [1]. For trimethyl(vinylbenzyl)ammonium chloride, the reaction can be represented as the nucleophilic attack of trimethylamine on the benzylic carbon of 4-vinylbenzyl chloride, resulting in the formation of the quaternary ammonium salt [4] . The benzylic position is particularly reactive due to its allylic nature, making it an excellent substrate for the Menschutkin reaction [1] [2].

Research has demonstrated that the quaternization reaction exhibits second-order kinetics, being first-order with respect to both the tertiary amine and the alkyl halide concentrations [5]. The reaction rate constant for similar benzyl chloride quaternization reactions has been measured at 2.44 × 10⁻⁵ dm³ mol⁻¹ s⁻¹ at 300 K in acetone [5]. The activation energy for quaternization reactions typically ranges from 86.4 to 94.8 kilojoules per mole, indicating the highly temperature-sensitive nature of these transformations [6] [5].

Table 1: Kinetic Parameters for Quaternization Reactions

ParameterValueUnitsReference Conditions
Activation Energy94.01kJ mol⁻¹Benzyl chloride/dimethylaniline in acetone [5]
Enthalpy of Activation91.52kJ mol⁻¹300-315 K temperature range [5]
Entropy of Activation-28.30J K⁻¹ mol⁻¹Indicates ordered transition state [5]
Rate Constant2.44 × 10⁻⁵dm³ mol⁻¹ s⁻¹300 K in acetone [5]
Heat of Reaction86.4-94.8kJ mol⁻¹General quaternization reactions [6]

The negative entropy of activation observed in quaternization reactions indicates the formation of a highly ordered transition state with significant charge separation [5]. This characteristic suggests that the reaction proceeds through a polar transition state, which explains the strong solvent effects observed in these reactions [7].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of trimethyl(vinylbenzyl)ammonium chloride, significantly affecting both reaction rate and product yield [7] [8]. The quaternization reaction is typically conducted in polar solvents that can stabilize the ionic transition state and facilitate the nucleophilic substitution mechanism [1] [2].

Experimental studies have shown that the rate constant for quaternization reactions varies dramatically with solvent choice, ranging from 0.23 × 10⁻⁵ M⁻¹ s⁻¹ in benzene to 31.74 × 10⁻⁵ M⁻¹ s⁻¹ in dimethyl sulfoxide at 50°C [7]. The relationship between reaction rate and solvent properties demonstrates that the logarithm of the rate constant is proportional to the solvent's solubility parameter for solvents with normal dipole moment and dielectric constant characteristics [7].

Table 2: Solvent Effects on Quaternization Reaction Rates

SolventDielectric ConstantRate Constant (×10⁻⁵ M⁻¹ s⁻¹)Relative Rate
Benzene2.30.231.0
Acetone20.71.225.3
Ethanol24.3VariableModerate
Dimethyl sulfoxide47.231.74138.0
Dimethylformamide36.7HighVery High

Research on polymer-supported quaternary ammonium synthesis has revealed that dimethyl sulfoxide represents the most efficient reaction solvent, despite causing poor swelling of the starting materials [9]. The optimal reaction conditions for quaternization reactions typically involve reaction times of 18 hours at room temperature when using dimethyl sulfoxide as the solvent [9]. Extended heating tends to depress yields due to product cleavage during the quaternization process [9].

For the specific synthesis of trimethyl(vinylbenzyl)ammonium chloride and related compounds, various solvent systems have been investigated [4] [10]. Studies on poly(vinylbenzyl chloride) quaternization with trimethylamine have shown that different solvents produce varying nitrogen content in the final products, with tetrahydrofuran and dimethylformamide yielding nitrogen contents of 20.1% and 19.9% respectively [4] [10].

Temperature optimization is equally crucial for maximizing yields in quaternization reactions [5] [11]. The reaction rate increases considerably with temperature, but excessive heating can lead to product degradation [9] [5]. For industrial applications, reaction temperatures typically range from 60-66°C for optimal balance between reaction rate and product stability [12].

Table 3: Temperature Effects on Quaternization Yields

Temperature (°C)Yield (%)Reaction TimeComments
5544.8-64.4ExtendedLower conversion rate [11]
6053.1-77.1ModerateOptimal for most systems [11]
6556.3-75.4ShorterRisk of side reactions [11]
80-85Variable48-72 hIndustrial conditions [13]

Deep eutectic solvents have emerged as environmentally friendly alternatives to conventional organic solvents for quaternization reactions [8]. Choline chloride-based deep eutectic solvents with glycerol, oxalic acid, or levulinic acid as hydrogen bond donors have shown excellent performance in quaternization reactions, with microwave-assisted reactions producing nearly quantitative yields [8].

Industrial-Scale Production Challenges

The industrial-scale production of trimethyl(vinylbenzyl)ammonium chloride faces several significant challenges related to heat management, mass transfer, and process control [6] [14] [15]. Quaternization reactions are highly exothermic, with heat of reaction values ranging from 86.4 to 94.8 kilojoules per mole, making heat management vital to prevent thermal runaway situations [6].

The most critical challenge in industrial quaternization is the fast and exothermic nature of these reactions [6]. When operating in continuous flow systems, heat transfer characteristics become paramount due to the risk of hot spot formation if heat removal is insufficient [6]. The Nusselt number for heat transfer in laminar flow conditions with constant wall temperature provides the framework for designing appropriate heat exchange systems [6].

Table 4: Industrial Production Challenges and Solutions

ChallengeImpactMitigation StrategyReference
Heat ManagementThermal runaway riskEnhanced heat transfer design [6] [6]
Mass TransferReaction rate limitationImproved mixing systems [14] [14]
Continuous vs BatchProcess efficiencyHybrid approaches [14] [15] [14] [15]
Product PurificationQuality controlSpecialized separation techniques [16] [16]
Scale-up EffectsNon-linear scalingPilot plant studies [17] [17]

Continuous manufacturing processes offer several advantages over traditional batch production, including reduced labor costs, increased product yields, and elimination of idle time [18]. However, continuous processes also present higher risks of contamination due to constant adjustments and require genetically stable reaction conditions [18]. The space-time-yield for quaternary ammonium salt production can be significantly improved through continuous processing, with microreactors achieving space-time-yields of 0.054 kg/L/h compared to conventional batch reactors [14].

Mass transfer limitations represent another significant challenge in industrial quaternization processes [14]. The reaction kinetics can be limited by the rate of mixing and mass transfer between reactants, particularly when dealing with viscous reaction mixtures or heterogeneous systems [14]. Advanced reactor designs, including spinning tube-in-tube reactors and microreactors, have been developed to address these limitations [14].

The purification of quaternary ammonium salts at industrial scale presents unique challenges due to the ionic nature of these compounds [16]. Traditional purification methods often result in conglomeration of the product, reducing drying efficiency and increasing water content [16]. Novel purification approaches involve dispersing the quaternary ammonium salt in organic solvents to create suspensions, followed by filtration to obtain highly pure particulate products [16].

Table 5: Reactor Performance Comparison for Quaternary Ammonium Production

Reactor TypeVolume (L)Temperature (°C)Space-Time-Yield (kg/L/h)Advantages
Batch Reactor4.048-600.054Simple operation [14]
Spinning Tube Reactor0.27VariableHigherEnhanced mixing [14]
MicroreactorSmallControlledHighestPrecise control [14]
Continuous FlowVariable90-100OptimizedNo idle time [15]

Process intensification through continuous flow technology has shown promise for addressing many industrial-scale challenges [17] [14]. Continuous processes allow for better temperature control, improved mass transfer, and reduced reaction times [17]. However, the implementation of continuous processes requires careful consideration of residence time distribution, mixing characteristics, and heat transfer capabilities [14].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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